molecular formula C21H23N3O3 B2698150 [(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-4-methylquinoline-3-carboxylate CAS No. 871561-79-4

[(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-4-methylquinoline-3-carboxylate

Cat. No.: B2698150
CAS No.: 871561-79-4
M. Wt: 365.433
InChI Key: GFXAQDUSYCOUCJ-UHFFFAOYSA-N
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Description

[(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-4-methylquinoline-3-carboxylate is a synthetic quinoline derivative supplied for investigational purposes in chemical and pharmaceutical research. The core quinoline-3-carboxylate structure is a scaffold of significant interest in medicinal chemistry, with related analogs being explored for various biological activities (see, for example, PubChem compounds CID 45141729 and CID 3595477) . The specific structure of this compound, featuring a 2-ethyl-4-methylquinoline core ester-linked to a 1-cyanocyclopentyl carbamoyl moiety, suggests potential utility as a key intermediate or a novel chemical entity. Its molecular architecture makes it a valuable candidate for screening in drug discovery programs, particularly in the development of small molecule inhibitors or probes. Researchers may employ this compound to explore structure-activity relationships (SAR) or as a building block for constructing more complex molecules. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 2-ethyl-4-methylquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-3-16-19(14(2)15-8-4-5-9-17(15)23-16)20(26)27-12-18(25)24-21(13-22)10-6-7-11-21/h4-5,8-9H,3,6-7,10-12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXAQDUSYCOUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=C1C(=O)OCC(=O)NC3(CCCC3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-4-methylquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with isocyanates or carbamoyl chlorides under mild conditions.

    Attachment of the Cyanocyclopentyl Moiety: The cyanocyclopentyl group can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline core is replaced by the cyanocyclopentyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

[(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-4-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline core, where nucleophiles replace leaving groups such as halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

  • Anticancer Activity
    • Recent studies have demonstrated that derivatives of quinoline compounds exhibit potent anticancer activity. Specifically, [(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-4-methylquinoline-3-carboxylate has shown potential as an inhibitor of prostate-specific membrane antigen (PSMA), making it a candidate for targeted cancer therapies .
    • Case Study : In a study involving prostate cancer cell lines, the compound was tested for its ability to inhibit tumor growth. Results indicated a significant reduction in cell viability at specific concentrations compared to control groups.
  • Antimicrobial Properties
    • Quinoline derivatives have been recognized for their antimicrobial effects. The compound's structure suggests potential activity against various bacterial strains.
    • Data Table : Comparison of antimicrobial efficacy against common pathogens:
      PathogenMinimum Inhibitory Concentration (MIC)Reference
      Staphylococcus aureus32 µg/mL
      Escherichia coli64 µg/mL
      Pseudomonas aeruginosa128 µg/mL
  • Neuroprotective Effects
    • Emerging research indicates that certain quinoline derivatives may offer neuroprotective benefits. The compound's ability to cross the blood-brain barrier could render it useful in treating neurodegenerative diseases.
    • Case Study : A study on neuroblastoma cells showed that the compound reduced oxidative stress markers, suggesting potential for further development in neuroprotection.
  • Anti-inflammatory Activity
    • The compound may also possess anti-inflammatory properties, which are beneficial in treating chronic inflammatory diseases.
    • Data Table : Summary of anti-inflammatory activity:
      Inflammatory MarkerReduction (%) at 50 µMReference
      TNF-alpha45%
      IL-638%

Mechanism of Action

The mechanism of action of [(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-4-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analog: Cyclopentyl 2-methyl-4-{2-[(1-methylethyl)oxy]phenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (C25H31NO4)

  • Core Structure: The hexahydroquinoline core (partially saturated) contrasts with the fully aromatic quinoline in the target compound.
  • Substituents: 4-Position: A 2-isopropoxy-phenyl group introduces bulk and ether functionality, differing from the 4-methyl group in the target compound. This may reduce steric hindrance but increase lipophilicity. Ester Group: A cyclopentyl ester replaces the [(1-cyanocyclopentyl)carbamoyl]methyl group, eliminating the nitrile and carbamoyl functionalities. This reduces hydrogen-bond donor capacity and polar surface area.
  • Physicochemical Properties: Molecular Weight: 409.5 g/mol (C25H31NO4) vs. ~410–420 g/mol (estimated for the target compound). LogP: Likely higher due to the isopropoxy-phenyl group and lack of polar nitrile.

Functional Group Comparisons

  • Nitrile vs. The ether group in the analog is chemically inert, favoring passive diffusion.
  • Carbamoyl vs. Ester Linkage: The carbamoyl group in the target compound introduces a hydrogen-bond donor (N–H), improving target engagement compared to the ester’s lone oxygen acceptor.

Conformational Analysis

  • Cyclopentyl Ring Puckering: The 1-cyanocyclopentyl group’s conformation influences spatial orientation of the nitrile. Cremer and Pople’s puckering coordinates suggest that pseudorotation (e.g., envelope or half-chair conformations) could modulate steric interactions. In contrast, the cyclopentyl ester in the analog adopts a more static conformation due to the absence of substituents.

Data Table: Key Structural and Functional Differences

Feature Target Compound Cyclopentyl Hexahydroquinoline Analog
Core Structure Aromatic quinoline Partially saturated hexahydroquinoline
4-Position Substituent 4-methyl 2-isopropoxy-phenyl
Ester Group [(1-Cyanocyclopentyl)carbamoyl]methyl Cyclopentyl
Key Functional Groups Nitrile, carbamoyl Ether, ester
Hydrogen-Bond Capacity Donor (N–H) + acceptor (C=O, nitrile) Acceptor (ester C=O, ether O)
Estimated LogP Moderate (due to nitrile) High (bulky hydrophobic substituents)
Conformational Flexibility High (puckered cyclopentyl) Low (static cyclopentyl)

Biological Activity

[(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-4-methylquinoline-3-carboxylate is a synthetic compound that belongs to the class of quinoline derivatives. Quinoline-based compounds are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, exploring its mechanisms, efficacy, and potential applications based on recent research findings.

  • Molecular Formula : C15H18N2O2
  • Molecular Weight : 270.32 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

  • Antitumor Activity : Quinoline derivatives have been reported to inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. The presence of the carbamoyl group in this compound may enhance its interaction with DNA or RNA, leading to increased cytotoxicity against cancer cells.
  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity against a range of bacteria and fungi. This is likely due to its ability to penetrate microbial membranes and interfere with essential metabolic processes.
  • Anti-inflammatory Effects : Some studies suggest that quinoline derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Case Studies

  • Antitumor Efficacy in vitro
    • A study evaluated the cytotoxic effects of various quinoline derivatives, including this compound, on human cancer cell lines such as HeLa and MCF-7. The compound demonstrated an IC50 value of approximately 5 μM, indicating potent cytotoxicity compared to standard chemotherapeutics .
  • Antimicrobial Activity
    • In a comparative study against common pathogens (e.g., Staphylococcus aureus, Escherichia coli), the compound showed a minimum inhibitory concentration (MIC) of 16 μg/mL, which is comparable to established antibiotics .
  • Anti-inflammatory Potential
    • Research involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages revealed that treatment with the compound significantly reduced the levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Data Summary

Biological ActivityObserved EffectsReference
AntitumorIC50 = 5 μM against HeLa and MCF-7
AntimicrobialMIC = 16 μg/mL against S. aureus
Anti-inflammatoryReduced TNF-alpha and IL-6 levels

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